N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Imaging Applications
Research has explored the synthesis of complex carboxamide derivatives with potential applications in imaging. For example, a study on the synthesis of a PET agent for imaging IRAK4 enzyme in neuroinflammation demonstrates the intricate processes involved in developing compounds for medical imaging purposes. This research underscores the potential of carboxamide derivatives in the field of diagnostic imaging, particularly for identifying and understanding neuroinflammatory conditions (Wang et al., 2018).
Antitumor Activity
The antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides highlights the exploration of carboxamide derivatives as DNA-intercalating agents with potential antitumor properties. This research indicates that specific modifications to the carboxamide structure can enhance antitumor activity, suggesting a pathway for developing new cancer therapies (Lee et al., 1992).
Cytotoxic Activity
Studies on the synthesis and cytotoxic activity of carboxamide derivatives further emphasize the potential therapeutic applications of these compounds. By modifying the carboxamide structure, researchers have identified compounds with potent cytotoxicity against various cancer cell lines, indicating the versatility of carboxamide derivatives in the development of antitumor agents (Deady et al., 2005).
Diuretic Activity
The synthesis and in vivo evaluation of biphenyl benzothiazole-2-carboxamide derivatives for diuretic activity showcase the diverse biological applications of carboxamide derivatives. This research demonstrates that structural modifications to carboxamide compounds can result in significant diuretic effects, opening avenues for new diuretic drug development (Yar & Ansari, 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is the c-KIT kinase , a validated drug discovery target for gastrointestinal stromal tumors (GISTs) . The c-KIT kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
The compound acts as a selective inhibitor of the c-KIT kinase . It binds to the kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by c-KIT, leading to changes in cell growth and differentiation .
Biochemical Pathways
The compound primarily affects the c-KIT mediated signaling pathways . The inhibition of c-KIT disrupts these pathways, leading to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest .
Result of Action
The compound’s action results in effective antiproliferative efficacy against GIST cell lines . By inhibiting the c-KIT kinase, the compound induces apoptosis and cell cycle arrest, thereby inhibiting the growth of the tumor cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20(19-14-27-17-5-1-2-6-18(17)28-19)23-12-15-7-10-24(11-8-15)21(26)16-4-3-9-22-13-16/h1-6,9,13,15,19H,7-8,10-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEHUNSCLONNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.